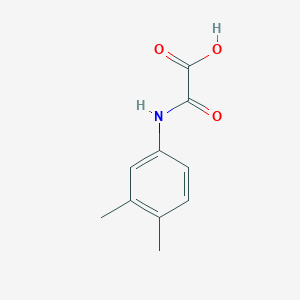

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

Vue d'ensemble

Description

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, an amino group, and an oxoacetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid typically involves the reaction of 3,4-dimethylaniline with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3,4-Dimethylaniline and glyoxylic acid.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The 3,4-dimethylaniline is dissolved in an appropriate solvent, such as ethanol or water. Glyoxylic acid is then added to the solution, and the mixture is heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis and Characteristics

The synthesis of related compounds, such as 2-(bis(4-methoxyphenyl)amino)-2-oxoacetic acid, involves reacting bis(4-methoxyphenyl)amine with oxalyl chloride in dichloromethane (DCM) in the presence of triethylamine . The resulting mixture is stirred, and water is added to separate the organic layer, which is then dried and evaporated to yield the title compound .

Potential Applications

While specific applications of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid are not extensively documented in the provided search results, its structural features and related compounds suggest potential uses in various fields:

- Pharmaceutical Development: Similar compounds are used as key intermediates in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders, due to their potential neuroprotective properties .

- Biochemical Research: These compounds are employed in studies examining enzyme activity and protein interactions, aiding researchers in understanding biological processes at a molecular level .

- Cosmetic Formulations: Certain related compounds are used in cosmetic products for their moisturizing and skin-conditioning effects, beneficial for formulations aimed at improving skin health .

- Agricultural Chemicals: Some related chemicals find application in developing agrochemicals, particularly as growth regulators that enhance crop yield and resilience .

- Analytical Chemistry: These chemicals are utilized in chromatographic techniques for analyzing complex mixtures, providing accurate identification and quantification of compounds in various samples .

Safety and Hazards

3,4-Dimethylphenol, a related compound, poses several hazards. It is toxic by inhalation, ingestion, or skin absorption and is corrosive to the mucous membranes, upper respiratory tract, eyes, and skin . Exposure symptoms include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath, and can also cause severe irritation or burning of the eyes and skin, dizziness, stomach pain, exhaustion, and coma . Chronic exposure may lead to liver or kidney damage . When heated, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide . It is classified under hazard classes and categories such as Acute Tox. 3, Skin Corr. 1B, Skin Sens. 1B, Eye Dam. 1, and Aquatic Chronic 2 .

Further Research

Mécanisme D'action

The mechanism of action of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((3,4-Dimethylphenyl)amino)-2-hydroxyacetic acid: Similar structure but with a hydroxyl group instead of an oxo group.

2-((3,4-Dimethylphenyl)amino)-2-oxoacetamide: Similar structure but with an amide group instead of an acid group.

Uniqueness

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Activité Biologique

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic roles.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group attached to a phenyl ring with two methyl substituents, and a keto acid functional group. This configuration is crucial for its biological activity.

Research indicates that the compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways. For instance, derivatives of 3,4-dimethylphenyl compounds have shown inhibitory activity on acyl-CoA: cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism .

- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress in cells.

Antitumor Activity

Studies have demonstrated that compounds similar to this compound possess significant antitumor properties. For example, certain derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The specific pathways involved include:

- Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases, preventing cancer cells from dividing.

- Induction of Apoptosis : Activation of apoptotic pathways has been noted in studies involving similar compounds, leading to programmed cell death in tumor cells.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and cardiovascular disorders. The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Experimental Findings

- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For example, a study reported an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations.

- Animal Models : In vivo studies using rodent models have demonstrated the compound's ability to reduce tumor size and improve survival rates when administered at therapeutic doses. These findings suggest potential for clinical applications in oncology.

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

2-(3,4-dimethylanilino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(5-7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFFOCUQQRAQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.